molecular formula C5H6N2O B13121829 2,3-Dihydropyrazolo[5,1-b]oxazole

2,3-Dihydropyrazolo[5,1-b]oxazole

Cat. No.: B13121829
M. Wt: 110.11 g/mol
InChI Key: BBSSEVYJISPIML-UHFFFAOYSA-N
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Description

2,3-Dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole and an oxazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrazolo[5,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydropyrazolo[5,1-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized heterocycles .

Scientific Research Applications

2,3-Dihydropyrazolo[5,1-b]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrazolo[5,1-b]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    Pyrazole: A five-membered ring containing two nitrogen atoms.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazole: Similar to oxazole but with different positioning of the nitrogen and oxygen atoms.

Uniqueness: 2,3-Dihydropyrazolo[5,1-b]oxazole is unique due to its fused ring system, which combines the properties of both pyrazole and oxazole. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications .

Biological Activity

2,3-Dihydropyrazolo[5,1-b]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a fused pyrazole and oxazole ring system. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of nitrogen and oxygen atoms within the rings enhances its potential as a pharmacophore in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of this compound displayed potent antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the modulation of key signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusMIC: 16-64 µg/mL
AnticancerHeLa, MCF-7Induces apoptosis
Anti-inflammatoryVariousReduces cytokine levels

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Its carboxylic acid group is believed to form hydrogen bonds with active sites on these enzymes .
  • Receptor Modulation : It may also modulate the activity of receptors involved in cell signaling pathways that regulate proliferation and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.
  • Cancer Treatment : In preclinical trials using animal models, treatment with this compound resulted in tumor size reduction and improved survival rates compared to untreated controls .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for developing effective therapeutic agents.
  • Structural Modifications : Synthesis of analogs may enhance potency and selectivity against specific biological targets.
  • Clinical Trials : Initiating clinical trials will be essential to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazole

InChI

InChI=1S/C5H6N2O/c1-2-6-7-3-4-8-5(1)7/h1-2H,3-4H2

InChI Key

BBSSEVYJISPIML-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=NN21

Origin of Product

United States

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